TAMRA-PEG3-Me-Tet

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Standard NHS esters or azide-alkyne pairs introduce non-specific labeling or copper toxicity. TAMRA-PEG3-Me-Tet solves this with a methyltetrazine handle for bioorthogonal IEDDA chemistry. - **Kinetics**: Reaction rate >800 M⁻¹ s⁻¹; visualize processes in live cells within 15 minutes. - **Specificity**: Zero-wash, homogeneous assay compatibility via stable TCO conjugation. - **Design**: PEG3 linker enhances solubility and provides defined spatial separation for PROTAC development. - **Quality**: ≥95% purity verified; excludes uncontrolled lysine labeling.

Molecular Formula C45H52N8O8
Molecular Weight 832.9 g/mol
Cat. No. B12383860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA-PEG3-Me-Tet
Molecular FormulaC45H52N8O8
Molecular Weight832.9 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C24H22N2O3.C21H30N6O5/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-16-24-26-21(27-25-16)19-5-3-18(4-6-19)15-23-20(29)7-9-30-11-13-32-14-12-31-10-8-22-17(2)28/h5-14H,1-4H3;3-6H,7-15H2,1-2H3,(H,22,28)(H,23,29)
InChIKeyOQLPVFVIKMECHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-PEG3-Me-Tet Overview


TAMRA-PEG3-Me-Tet is a tetramethylrhodamine (TAMRA) derivative functionalized with a methyltetrazine group via a triethylene glycol (PEG3) spacer . It is a fluorescent probe designed for bioorthogonal labeling through the inverse electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO)-modified biomolecules . The PEG3 linker enhances aqueous solubility and reduces non-specific interactions .

Bioorthogonal labeling via IEDDA with TCO
PEG3 spacer improves aqueous solubility
Copper-free chemistry for live-specimen use

TAMRA-PEG3-Me-Tet Differentiation


While TAMRA provides a robust red fluorescent signal, its utility in live-cell and in vivo applications is limited by the lack of a bioorthogonal handle. Substituting TAMRA-PEG3-Me-Tet with a generic TAMRA-NHS ester or a TAMRA-azide/alkyne leads to fundamentally different conjugation chemistries and performance outcomes. NHS esters react with primary amines, resulting in non-specific labeling of lysine residues, whereas azide/alkyne pairs require cytotoxic copper catalysts for efficient reaction. In contrast, the methyltetrazine moiety of TAMRA-PEG3-Me-Tet enables rapid, copper-free, and highly specific covalent bond formation with TCO, making it the critical differentiator for time-sensitive and live-specimen studies .

TAMRA-NHS ester may lead to non-specific lysine labeling, altering target profile.
TAMRA-azide/alkyne require cytotoxic copper catalyst, limiting live-cell compatibility.
SPAAC alternatives are copper-free but orders of magnitude slower, insufficient for rapid labeling.

TAMRA-PEG3-Me-Tet Evidence


IEDDA vs. CuAAC Reaction Kinetics

TAMRA-PEG3-Me-Tet, by virtue of its methyltetrazine group, participates in the IEDDA reaction with TCO. This reaction is characterized by exceptional second-order rate constants (k > 800 M⁻¹ s⁻¹), a value unparalleled by other bioorthogonal pairs . In comparison, copper-catalyzed azide-alkyne cycloaddition (CuAAC) used with TAMRA-PEG3-azide or TAMRA-PEG3-alkyne has reported rate constants typically in the range of 10–100 M⁻¹ s⁻¹, with the requirement for a copper catalyst introducing cytotoxicity concerns [1].

Reaction kinetics
Class-level
k >800 M⁻¹ s⁻¹
Supports rapid, low-concentration labeling
Compared to CuAAC 10–100 M⁻¹ s⁻¹
Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Biocompatibility: Copper-Free vs. Copper-Dependent

The IEDDA reaction of TAMRA-PEG3-Me-Tet with TCO is bioorthogonal and copper-free, enabling application in live cells and in vivo without cytotoxic copper catalysts . In contrast, TAMRA-PEG3-azide and TAMRA-PEG3-alkyne rely on CuAAC for efficient labeling, requiring Cu(I) which is toxic to cells . While strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative, the reaction rates (0.1–1 M⁻¹ s⁻¹) are orders of magnitude slower than IEDDA [1].

Catalyst requirement
Class-level
Copper-free IEDDA vs CuAAC requires Cu(I)
Enables live-cell compatibility
Eliminates copper cytotoxicity artifacts
Biocompatibility Live-Cell Imaging Click Chemistry

PEG3 vs. PEG4 Linker Comparison

TAMRA-PEG3-Me-Tet incorporates a triethylene glycol (PEG3) spacer. While directly comparable solubility data for PEG3 vs. PEG4 in the TAMRA-methyltetrazine series is not available, the PEG3 linker is a deliberate design choice to balance aqueous solubility with minimal increase in molecular weight. The PEG4 variant (TAMRA-PEG4-methyltetrazine) has a slightly larger molecular weight (775.8 g/mol) compared to TAMRA-PEG3-Me-Tet (816.9 g/mol), though the difference in PEG units may influence molecular flexibility and bioavailability in PROTAC applications .

Linker length
Data to verify
PEG3 (816.9 g/mol)
Compact spacer may reduce steric hindrance
Direct solubility comparison not available
Drug Delivery PROTAC Solubility

Live-Cell DNA Labeling via IEDDA

In a study using PEG3-linked TCO nucleotides, efficient DNA labeling was achieved in live cells within 15 minutes using TAMRA-tetrazine via IEDDA [1]. This demonstrates the compatibility and speed of the TAMRA-tetrazine/TCO pair in complex biological settings. Alternative labeling with TAMRA-PEG3-azide would require copper-catalyzed click chemistry, which is incompatible with live-cell metabolic labeling due to toxicity .

Live-cell DNA labeling
Reported
≤15 min
Rapid labeling in living cells
TCO-DNA metabolic labeling IEDDA
Metabolic Labeling Live-Cell Imaging DNA Synthesis

TAMRA-PEG3-Me-Tet Applications


Live-Cell and In Vivo Imaging

The exceptional kinetics of the IEDDA reaction (k > 800 M⁻¹ s⁻¹) combined with copper-free compatibility make TAMRA-PEG3-Me-Tet the probe of choice for real-time labeling of TCO-modified biomolecules in live cells or animal models. It enables visualization of processes like DNA replication within 15 minutes [1].

PROTAC Development

In the synthesis of proteolysis-targeting chimeras (PROTACs), the precise length of the PEG3 linker in TAMRA-PEG3-Me-Tet provides a defined spatial separation between the TAMRA fluorophore and the methyltetrazine handle. This allows for controlled conjugation to TCO-modified E3 ligase ligands or target protein binders, facilitating the study of linker length effects on ternary complex formation and degradation efficiency .

No-Wash FRET and FP Assays

The high specificity and completeness of the IEDDA reaction, driven by its fast kinetics, allows for homogeneous (no-wash) assay formats. The robust TAMRA fluorescence (Ex/Em ~553/575 nm) and the stable covalent linkage formed with TCO make TAMRA-PEG3-Me-Tet ideal for developing mix-and-read fluorescence polarization or FRET assays for studying protein-protein interactions or target engagement .

Site-Specific Antibody Labeling

For applications requiring precise, single-site modification, TAMRA-PEG3-Me-Tet offers an orthogonal labeling strategy. Unlike NHS esters which react non-specifically with lysine amines, the methyltetrazine moiety ensures exclusive reaction with site-specifically incorporated TCO groups. This is crucial for producing homogenous, well-defined fluorescent antibody-drug conjugates or imaging probes, where uncontrolled labeling can impair antigen binding or alter pharmacokinetics .

Application
Selection Property
Validation Focus
Live-cell and in vivo imaging
Copper-free IEDDA kinetics
Specificity and labeling speed
PROTAC linker studies
Defined PEG3 spacer length
Ternary complex formation efficiency
Homogeneous (no-wash) assays
Complete IEDDA conjugation
Assay signal-to-background ratio
Site-specific antibody labeling
Methyltetrazine orthogonality
Preserved antigen binding homogeneity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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